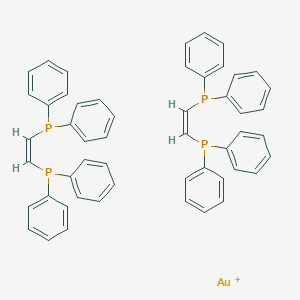

AU(Bdpe)2

Description

AU(Bdpe)₂ is a gold-based coordination compound where gold (Au) is coordinated by two Bdpe ligands (Bdpe = 1,2-bis(diphenylphosphino)ethane). These ligands are bidentate, forming a stable chelate complex with Au(I) or Au(III), depending on the oxidation state. Such complexes are of significant interest in catalysis, materials science, and medicinal chemistry due to their unique electronic properties and structural flexibility . The compound’s stability and reactivity are influenced by the strong Au-P bonds and the steric effects of the bulky diphenylphosphine groups.

Key spectroscopic data for AU(Bdpe)₂, such as UV-Vis absorption peaks or NMR shifts, would typically be derived from studies analogous to those described for Zygocaperoside and Isorhamnetin-3-O glycoside in . For example, $ ^1H $-NMR and $ ^{13}C $-NMR data would confirm ligand coordination and electronic environments .

Propriétés

Numéro CAS |

116449-44-6 |

|---|---|

Formule moléculaire |

C52H44AuP4+ |

Poids moléculaire |

989.8 g/mol |

Nom IUPAC |

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;gold(1+) |

InChI |

InChI=1S/2C26H22P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-22H;/q;;+1/b2*22-21-; |

Clé InChI |

QMQIGTWPVCYIGL-RFLAESERSA-N |

SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

SMILES isomérique |

C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

SMILES canonique |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |

Synonymes |

AU(BDPE)2 bis(1,2-bis(diphenylphosphino)ethene)gold (I) bis(1,2-bis(diphenylphosphino)ethene)gold (I) chloride |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of AU(Bdpe)₂ with Analogous Gold Complexes

Key Findings :

Ligand Effects: AU(Bdpe)₂’s bidentate Bdpe ligands provide greater stability compared to monodentate ligands like PPh₃ in Au(PPh₃)Cl. This is due to the chelate effect, which reduces ligand dissociation . In contrast, linear ligands (e.g., CN⁻ in [Au(CN)₂]⁻) favor luminescent properties but lack the steric bulk necessary for selective catalysis .

Oxidation State and Reactivity :

- Au(I) complexes (e.g., AU(Bdpe)₂ and Au(PPh₃)Cl) are typically softer Lewis acids, making them effective in C–C coupling reactions. Au(III) species (e.g., AuCl₄⁻) are stronger oxidizers but require stabilizing ligands to prevent reduction .

Applications :

- AU(Bdpe)₂’s stability under thermal stress (hypothesized based on ligand structure) suggests utility in high-temperature catalytic processes, unlike air-sensitive Au(PPh₃)Cl .

- Compared to AuCl₄⁻, AU(Bdpe)₂ is likely less toxic and more tunable for biomedical applications, though this requires validation via bioactivity assays akin to those in kinase research () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.